molecular formula C20H22O6 B12416024 rac Matairesinol-d6

rac Matairesinol-d6

Cat. No.: B12416024
M. Wt: 364.4 g/mol
InChI Key: MATGKVZWFZHCLI-NIQITUMISA-N
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Preparation Methods

Chemical Reactions Analysis

rac Matairesinol-d6 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Comparison with Similar Compounds

rac Matairesinol-d6 is unique due to its stable isotope labeling, which allows for precise analytical measurements and tracking in research studies. Similar compounds include:

These compounds share structural similarities and biological activities but differ in their specific chemical properties and applications.

Properties

Molecular Formula

C20H22O6

Molecular Weight

364.4 g/mol

IUPAC Name

(3S,4S)-3,4-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1/i3D,4D,5D,6D,9D,10D

InChI Key

MATGKVZWFZHCLI-NIQITUMISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C[C@@H]2COC(=O)[C@H]2CC3=C(C(=C(C(=C3[2H])[2H])O)OC)[2H])[2H])OC)O)[2H]

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

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